1-(6-Nitro-1h-indol-3-yl)ethanone

Übersicht

Beschreibung

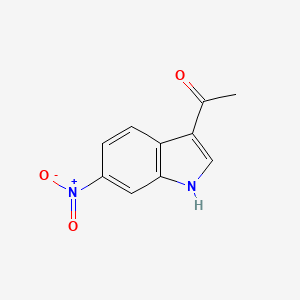

1-(6-Nitro-1H-indol-3-yl)ethanone is a chemical compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The presence of a nitro group at the 6-position and an ethanone group at the 3-position of the indole ring makes this compound unique

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(6-Nitro-1H-indol-3-yl)ethanone can be synthesized through several methods. One common approach involves the nitration of 1H-indole followed by acetylation. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 6-position of the indole ring. The resulting 6-nitro-1H-indole is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(6-Nitro-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed:

Reduction: 1-(6-Amino-1H-indol-3-yl)ethanone.

Substitution: Various substituted indoles depending on the nucleophile used.

Oxidation: 1-(6-Nitro-1H-indol-3-yl)acetic acid.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1-(6-Nitro-1H-indol-3-yl)ethanone serves as an important intermediate in the synthesis of various pharmaceuticals. Its nitroindole structure is a key feature in the development of compounds with biological activity, particularly in the following areas:

- Anticancer Agents : Research indicates that derivatives of nitroindoles exhibit potential anticancer properties. For instance, studies have shown that certain derivatives can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .

- Antimicrobial Compounds : The compound has been investigated for its antimicrobial properties. A study demonstrated that modifications of nitroindole derivatives lead to enhanced activity against a range of bacterial strains, suggesting its utility in developing new antibiotics .

- Neuroprotective Agents : Some derivatives have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases. Research highlights their ability to cross the blood-brain barrier and exert protective effects on neuronal cells .

Materials Science Applications

In materials science, this compound is explored for its role in synthesizing advanced materials:

- Organic Electronics : The compound's electronic properties are being studied for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films makes it a candidate for use in electronic devices .

- Polymer Chemistry : It is utilized as a monomer or additive in the production of polymers with specific functional properties, enhancing mechanical strength and thermal stability.

Biological Research Applications

The biological implications of this compound extend into various research domains:

- Biochemical Pathway Studies : Researchers use this compound to investigate biochemical pathways involving indole derivatives. Its interactions with enzymes and receptors provide insights into metabolic processes and drug design .

- Cell Signaling Studies : The compound is also used to study cell signaling mechanisms, particularly those involving nitric oxide pathways, which are crucial for understanding cardiovascular health and disease mechanisms.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of nitroindole derivatives, including this compound. The results indicated a significant reduction in tumor cell viability when treated with these compounds, highlighting their potential as new therapeutic agents against cancer .

Case Study 2: Antimicrobial Efficacy

In a research article from Antibiotics, scientists synthesized several nitroindole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications enhanced efficacy significantly compared to existing antibiotics .

Case Study 3: Neuroprotective Effects

A publication in Neuropharmacology examined the neuroprotective effects of nitroindole derivatives on neuronal cell lines exposed to oxidative stress. The study concluded that these compounds could mitigate neuronal damage, suggesting potential therapeutic applications for neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of 1-(6-Nitro-1H-indol-3-yl)ethanone depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The indole ring can also participate in π-π stacking interactions with aromatic residues in proteins, influencing their function .

Vergleich Mit ähnlichen Verbindungen

- 1-(1-Ethyl-1H-indol-3-yl)ethanone

- 1-(1-Methyl-1H-indol-3-yl)ethanone

- 3-Acetylindole

- Indole-3-carboxaldehyde

Comparison: 1-(6-Nitro-1H-indol-3-yl)ethanone is unique due to the presence of the nitro group at the 6-position, which imparts distinct electronic and steric properties compared to other indole derivatives. This makes it particularly useful in applications requiring specific reactivity or interactions, such as in the synthesis of targeted pharmaceuticals or advanced materials .

Biologische Aktivität

1-(6-Nitro-1H-indol-3-yl)ethanone is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound has a unique structure characterized by the presence of a nitro group attached to an indole moiety. This structural composition is crucial for its biological activity, as the indole scaffold is known for its versatility in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . It has been shown to be effective against various bacterial strains, particularly Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values suggest that this compound can serve as a potent antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| E. coli | 3.90 | 7.81 |

| K. pneumoniae | 3.90 | 7.81 |

| S. aureus | >10 | >10 |

These results highlight the compound's effectiveness against specific pathogens while showing less efficacy against Gram-positive bacteria, indicating a selective action mechanism .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored. Indole derivatives are known to interact with cyclooxygenase enzymes (COX), which play a pivotal role in inflammation pathways. Computational studies have indicated that this compound may inhibit COX-2 activity, suggesting its utility in developing nonsteroidal anti-inflammatory drugs (NSAIDs) .

Synthesis and Evaluation

A notable study synthesized a series of indole derivatives, including this compound, and evaluated their biological activities. The compounds were assessed for their ability to inhibit bacterial growth and modulate inflammatory responses in vitro. The findings demonstrated that the nitro substitution significantly enhanced the antimicrobial properties compared to other derivatives lacking this group .

In Vivo Studies

In vivo studies involving animal models have shown promising results regarding the safety and efficacy of this compound in reducing inflammation and bacterial load in infected tissues. These studies are critical for understanding the pharmacokinetics and therapeutic potential of the compound in clinical settings .

Eigenschaften

IUPAC Name |

1-(6-nitro-1H-indol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6(13)9-5-11-10-4-7(12(14)15)2-3-8(9)10/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNCAYQUMQNBDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70300544 | |

| Record name | 1-(6-nitro-1h-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4993-92-4 | |

| Record name | NSC137506 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(6-nitro-1h-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.